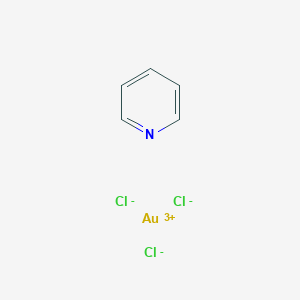

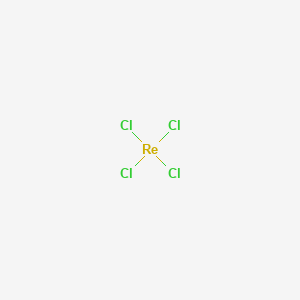

Pyridinetrichlrogold(III)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

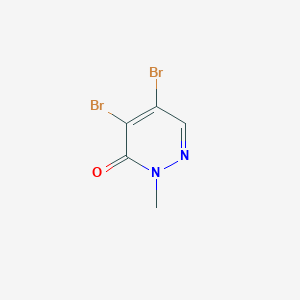

The synthesis of organogold(III) complexes often involves the coordination of gold with ligands such as pyridine. One study reported the synthesis of several organogold(III) complexes with pyridine ligands, analyzing their bond-dissociation energies and catalytic efficiencies in hydroarylation reactions of alkynes. This research underscores the methodological developments in organogold chemistry, highlighting the synthesis strategies for these complexes (Bourehil et al., 2023).

Molecular Structure Analysis

Molecular structure analysis of organogold(III) complexes reveals their coordination modes and bond lengths, often determined through X-ray diffraction. The study by Bourehil et al. (2023) provides insights into the Au-NpyrR bond lengths and the pyridine ligand effects, using density functional theory (DFT) and domain-based local pair natural orbital coupled-cluster theory (DLPNO-CCSD(T)) methods for an in-depth understanding of these complexes' structural aspects.

Chemical Reactions and Properties

Organogold(III) complexes are known for their reactivity and catalytic properties. The dissociation energy of these complexes, as a descriptor, has been shown to correlate with their catalytic efficiency in specific reactions, such as the intramolecular hydroarylation of alkynes. This correlation between dissociation energy and catalytic activity underscores the importance of understanding the chemical reactions and properties of organogold(III) complexes for their application in catalysis (Bourehil et al., 2023).

Aplicaciones Científicas De Investigación

Pyridine-Based Metal Complexes in Material Science

The creation of high-nuclearity metal clusters, such as a Ni(II)(8)Dy(III)(8) cluster, utilizing pyridine derivatives highlights the role of pyridine-based ligands in synthesizing materials with unique magnetic properties (Papatriantafyllopoulou et al., 2010). These materials have potential applications in data storage and quantum computing.

Pyridine in Organic Light-Emitting Diodes (OLEDs)

Research on pyrimidine-based (a close analog to pyridine) mononuclear and dinuclear Iridium(III) complexes for use in OLEDs demonstrates the significance of nitrogen-containing heterocycles in developing high-efficiency light-emitting materials (Yang et al., 2016). These complexes exhibit impressive device performance, underscoring the utility of pyridine derivatives in electronic and photonic devices.

Catalytic Applications

The use of pyridine and its derivatives in catalytic processes is illustrated by the synthesis of indole derivatives through the rearrangement of pyridinium salts (Hosaan & Fadda, 2013). This research highlights the role of pyridine compounds in facilitating complex organic transformations, which are critical in pharmaceutical synthesis and material science.

Pyridine Ligands in Coordination Chemistry

The study of pyridinium salts, including their synthesis, reactivity, and applications across various fields such as antimicrobial, anticancer, and material science, showcases the versatility of pyridine ligands in forming structurally diverse and functionally significant compounds (Sowmiah et al., 2018). These salts are crucial in developing new pharmaceuticals and innovative materials.

Environmental Applications

Research into the degradation of pyridine in drinking water using dielectric barrier discharge (DBD) technology demonstrates the environmental applications of studying pyridine and its derivatives (Li et al., 2017). Such studies are essential for developing new methods to remove hazardous compounds from the environment, contributing to cleaner water resources.

Direcciones Futuras

While specific future directions for Pyridinetrichlorogold(III) were not found in the search results, the field of gold (III) coordination chemistry is rapidly growing . The development of gold catalysis has mainly focused on gold (I) species, but gold (III) species are also being explored due to their potential advantages .

Propiedades

IUPAC Name |

gold(3+);pyridine;trichloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N.Au.3ClH/c1-2-4-6-5-3-1;;;;/h1-5H;;3*1H/q;+3;;;/p-3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYJJOEBQRJABJG-UHFFFAOYSA-K |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC=C1.[Cl-].[Cl-].[Cl-].[Au+3] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5AuCl3N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.42 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pyridinetrichlrogold(III) | |

CAS RN |

14911-01-4 |

Source

|

| Record name | Gold(III), pyridinetrichloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014911014 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(4-Chloro-2-nitrophenyl)azo]-2,4-dihydro-5-methyl-3H-pyrazol-3-one](/img/structure/B80818.png)